Cas no 80382-23-6 (Loxoprofen sodium)

Loxoprofen sodium é um anti-inflamatório não esteroidal (AINE) pertencente à classe dos derivados do ácido propiônico. Sua principal ação farmacológica é a inibição da enzima ciclooxigenase (COX), reduzindo a síntese de prostaglandinas envolvidas nos processos inflamatórios e dolorosos. Este composto se destaca por sua rápida absorção e conversão em seu metabólito ativo no organismo, proporcionando alívio eficaz da dor e inflamação com menor incidência de efeitos gastrointestinais adversos em comparação a outros AINEs. É amplamente utilizado no tratamento de condições como osteoartrite, artrite reumatoide e dores musculoesqueléticas. Sua estrutura química única permite uma seletividade moderada, equilibrando eficácia e perfil de segurança.
Loxoprofen sodium structure
Loxoprofen sodium structure
Nome do Produto:Loxoprofen sodium
N.o CAS:80382-23-6
MF:C15H18NaO3
MW:269.291395664215
MDL:MFCD00941425
CID:60207
PubChem ID:23663407

Loxoprofen sodium Propriedades químicas e físicas

Nomes e Identificadores

    • Loxoprofen Sodium
    • Loxoprofen Sodium (Mixture of diastereomers)
    • LOXOPROFENE SODIUM
    • cs-600
    • Loxonin
    • LOXOPROFEN NA
    • Loxoprofen sodiuM hydrate
    • loxoprofensodiumdihydrate
    • SodiuM Loxoprofen
    • sodium salt of Loxoprofen
    • Unastin
    • benzeneacetic acid, alpha-methyl-4-((2-oxocyclopentyl)methyl)-, sodium salt, di alpha-methyl-4-((2-oxocyclopentyl)methyl)benzeneacetate sodium salt dihydrate
    • Sodium 2-[4-(2-Oxocyclopentyl-1-methyl)phenyl]propionate dihydrate
    • Loxoprofen sodium salt
    • Sodium 2-(4-((2-oxocyclopentyl)methyl)phenyl)propanoate
    • LX-A
    • AK189220
    • Sodium 2-[4-[(2-Oxocyclopentyl)methyl]phenyl]propionate
    • Sodium 2-(4-(2-oxocyclopentylmethyl)phenyl)propionate dihydrate
    • CS 600
    • sodium 2-{4-[(2-oxocyclopentyl)methyl]phenyl}propanoate
    • Benzeneacetic acid, alpha-methyl-4-((2-oxocyclopentyl)
    • MLS001401445
    • WORCCYVLMMTGFR-UHFFFAOYSA-M
    • CS-0013894
    • NDC2M7399S
    • 2-[4-[(2-Oxocyclopentyl)methyl]phenyl]propionic Acid Sodium Salt
    • KS-5040
    • LOXOPROFEN SODIUM [WHO-DD]
    • MFCD00941425
    • CCG-101024
    • L0252
    • 2-{4-[(2-Oxocyclopentyl)methyl]phenyl}propanoate sodium salt
    • BENZENEACETIC ACID, .ALPHA.-METHYL-4-((2-OXOCYCLOPENTYL)METHYL)-, SODIUM SALT (1:1)
    • Benzeneacetic acid, alpha-methyl-4-((2-oxocyclopentyl)methyl)-, sodium salt, dihydrate
    • sodium;2-[4-[(2-oxocyclopentyl)methyl]phenyl]propanoate
    • SODIUM 2-(4-((2-OXOCYCLOPENTYL)METHYL)(PHENYL)PROPIONATE
    • HMS2233J14
    • A839900
    • Loxoprofen (sodium)
    • HMS3393D12
    • alpha-Methyl-4-((2-oxocyclopentyl)methyl)benzeneacetate sodium salt dihydrate
    • AKOS025392177
    • C15H17NaO3
    • FT-0630879
    • CHEBI:76198
    • Q-201325
    • ?-Methyl-4-[(2-oxocyclopentyl)methyl]benzeneacetic Acid Sodium Salt; CS 600; Loxonin; Sodium 2-[4-[(2-Oxocyclopentyl)methyl]phenyl]propionate; Sodium Loxoprofen
    • LOXOPROFEN SODIUM SALT [MI]
    • AMY8901
    • SCHEMBL383675
    • Q27145804
    • AKOS015994737
    • NC00274
    • BL164648
    • CCG-267132
    • HMS2051D12
    • SMR000469165
    • CHEMBL66552
    • HMS3370C11
    • Losoprofen Sodium
    • HY-B0578A
    • LOXOPROFEN SODIUM HYDRATE [JAN]
    • LP-X
    • UNII-NDC2M7399S
    • Loxoprofen Sodium (Mixture of diastereomers)
    • Sodium2-(4-((2-oxocyclopentyl)methyl)phenyl)propanoate
    • 80382-23-6
    • CS-600G
    • Benzeneacetic acid, α-methyl-4-[(2-oxocyclopentyl)methyl]-, sodium salt (9CI)
    • CS 600 (antiinflammatory)
    • Lobu
    • a-Methyl-4-[(2-oxocyclopentyl)methyl]benzeneacetic Acid Sodium Salt; CS 600; Loxonin; Sodium 2-[4-[(2-Oxocyclopentyl)methyl]phenyl]propionate; Sodium Loxoprofen
    • G63901
    • BENZENEACETIC ACID, ALPHA-METHYL-4-((2-OXOCYCLOPENTYL)METHYL)-, SODIUM SALT (1:1)
    • DA-75092
    • GLXC-10866
    • Loxoprofen sodium
    • MDL: MFCD00941425
    • Inchi: 1S/C15H18O3.Na/c1-10(15(17)18)12-7-5-11(6-8-12)9-13-3-2-4-14(13)16;/h5-8,10,13H,2-4,9H2,1H3,(H,17,18);
    • Chave InChI: IEPGDDWZDRJSIT-UHFFFAOYSA-N
    • SMILES: [Na].O=C(C(C)C1C=CC(CC2CCCC2=O)=CC=1)O

Propriedades Computadas

  • Massa Exacta: 268.10800
  • Massa monoisotópica: 268.108
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 19
  • Contagem de Ligações Rotativas: 4
  • Complexidade: 321
  • Contagem de Unidades Ligadas Covalentemente: 2
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 2
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 57.2

Propriedades Experimentais

  • Cor/Forma: No data avaiable
  • Ponto de Fusão: 195-202°C
  • Ponto de ebulição: No data available
  • Ponto de Flash: No data available
  • PSA: 57.20000
  • LogP: 1.45170
  • Pressão de vapor: No data available

Loxoprofen sodium Informações de segurança

Loxoprofen sodium Dados aduaneiros

  • CÓDIGO SH:2918300090
  • Dados aduaneiros:

    China Customs Code:

    2918300090

    Overview:

    2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

Loxoprofen sodium Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
TRC
L472900-250g
Loxoprofen Sodium (Mixture of diastereomers)
80382-23-6
250g
$500.00 2023-05-18
MedChemExpress
HY-B0578A-5mg
Loxoprofen sodium
80382-23-6 99.98%
5mg
¥312 2024-07-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
L46500-100g
Sodium 2-(4-((2-oxocyclopentyl)methyl)phenyl)propanoate
80382-23-6
100g
¥546.0 2021-09-09
Ambeed
A100810-5g
Sodium 2-(4-((2-oxocyclopentyl)methyl)phenyl)propanoate
80382-23-6 97%
5g
$12.0 2025-02-22
TRC
L472900-25g
Loxoprofen Sodium (Mixture of diastereomers)
80382-23-6
25g
$242.00 2023-05-18
Ambeed
A100810-10g
Sodium 2-(4-((2-oxocyclopentyl)methyl)phenyl)propanoate
80382-23-6 97%
10g
$18.0 2025-02-22
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-QO330-25g
Loxoprofen sodium
80382-23-6 97%
25g
265CNY 2021-05-08
ChemScence
CS-0013894-10mg
Loxoprofen (sodium)
80382-23-6 ≥98.0%
10mg
$50.0 2022-04-26
MedChemExpress
HY-B0578A-10mM*1mLinDMSO
Loxoprofen sodium
80382-23-6 99.98%
10mM*1mLinDMSO
¥550 2023-07-26
A2B Chem LLC
AE02581-1g
Loxoprofen sodium
80382-23-6 97%
1g
$7.00 2024-04-19

Loxoprofen sodium Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ;  rt; rt → 90 °C; 16 h, 90 °C
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  rt → 60 °C; 6 h, 60 °C
3.1 Reagents: Sodium hydroxide Solvents: Water ;  2 h, 50 °C; 50 °C → rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
Referência
Synthesis of loxoprofen sodium
Feng, Jiao; et al, Huaxue Shiji, 2016, 38(1), 88-90

Synthetic Routes 2

Condições de reacção
1.1 Catalysts: Sulfuric acid ;  4 h, reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate ;  pH 7
2.1 Reagents: Potassium carbonate Solvents: Toluene ;  1 h
2.2 10 h, reflux; reflux → rt
2.3 Reagents: Water
3.1 Reagents: Hydrogen bromide Solvents: Acetic acid ,  Water ;  6 h, reflux
3.2 Reagents: Hydrochloric acid Solvents: Toluene ,  Water ;  pH 2, 10 °C
4.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  < 30 °C; 5 h, 30 °C → 0 °C
Referência
Synthesis of loxoprofen sodium
Wu, Ronggui; et al, Zhongguo Yiyao Gongye Zazhi, 2015, 46(8), 806-808

Synthetic Routes 3

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Toluene ;  reflux; 12 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4, rt
2.1 Reagents: Hydrogen bromide Solvents: Acetic acid ,  Water ;  8 h, reflux
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  pH 7 - 8, rt; 3 h, rt
Referência
New synthetic method of loxoprofen sodium
Zhang, Xingxian; et al, Zhongguo Yaowu Huaxue Zazhi, 2010, 20(1), 25-28

Synthetic Routes 4

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Toluene ;  1 h
1.2 10 h, reflux; reflux → rt
1.3 Reagents: Water
2.1 Reagents: Hydrogen bromide Solvents: Acetic acid ,  Water ;  6 h, reflux
2.2 Reagents: Hydrochloric acid Solvents: Toluene ,  Water ;  pH 2, 10 °C
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  < 30 °C; 5 h, 30 °C → 0 °C
Referência
Synthesis of loxoprofen sodium
Wu, Ronggui; et al, Zhongguo Yiyao Gongye Zazhi, 2015, 46(8), 806-808

Synthetic Routes 5

Condições de reacção
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid ,  Water ;  6 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Toluene ,  Water ;  pH 2, 10 °C
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  < 30 °C; 5 h, 30 °C → 0 °C
Referência
Synthesis of loxoprofen sodium
Wu, Ronggui; et al, Zhongguo Yiyao Gongye Zazhi, 2015, 46(8), 806-808

Synthetic Routes 6

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Water ;  2 h, 50 °C; 50 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
Referência
Synthesis of loxoprofen sodium
Feng, Jiao; et al, Huaxue Shiji, 2016, 38(1), 88-90

Synthetic Routes 7

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  < 30 °C; 5 h, 30 °C → 0 °C
Referência
Synthesis of loxoprofen sodium
Wu, Ronggui; et al, Zhongguo Yiyao Gongye Zazhi, 2015, 46(8), 806-808

Synthetic Routes 8

Condições de reacção
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  rt → 60 °C; 6 h, 60 °C
2.1 Reagents: Sodium hydroxide Solvents: Water ;  2 h, 50 °C; 50 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
Referência
Synthesis of loxoprofen sodium
Feng, Jiao; et al, Huaxue Shiji, 2016, 38(1), 88-90

Synthetic Routes 9

Condições de reacção
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid ,  Water ;  8 h, reflux
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  pH 7 - 8, rt; 3 h, rt
Referência
New synthetic method of loxoprofen sodium
Zhang, Xingxian; et al, Zhongguo Yaowu Huaxue Zazhi, 2010, 20(1), 25-28

Synthetic Routes 10

Condições de reacção
1.1 Catalysts: Sulfuric acid Solvents: Water ;  0 - 5 °C; 6 h, 0 - 5 °C
2.1 Reagents: Potassium carbonate Solvents: Toluene ;  reflux; 12 h, reflux; reflux → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4, rt
3.1 Reagents: Hydrogen bromide Solvents: Acetic acid ,  Water ;  8 h, reflux
4.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  pH 7 - 8, rt; 3 h, rt
Referência
New synthetic method of loxoprofen sodium
Zhang, Xingxian; et al, Zhongguo Yaowu Huaxue Zazhi, 2010, 20(1), 25-28

Loxoprofen sodium Raw materials

Loxoprofen sodium Preparation Products

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:80382-23-6)Loxoprofen sodium
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(CAS:80382-23-6)Loxoprofen sodium
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